Stereochemical Purity: D-Enantiomer vs. L-Enantiomer Procurement
The D-enantiomer of aspartic acid di-tert-butyl ester (CAS 135904-71-1) is specifically required for synthesis of D-amino acid-containing peptides, which exhibit enhanced resistance to proteolytic degradation compared to L-amino acid peptides. Procurement of the correct enantiomer is non-negotiable; the L-isomer (CAS 1791-13-5) is a distinct chemical entity with different applications . The D-isomer is commercially available as a hydrochloride salt with a specified purity of 97.0% from certain vendors, suitable as an experimental control against the racemic or L-isomer .
| Evidence Dimension | Enantiomeric Identity |
|---|---|
| Target Compound Data | D-enantiomer (di-tert-butyl D-aspartate hydrochloride, CAS 135904-71-1) |
| Comparator Or Baseline | L-enantiomer (L-aspartic acid di-tert-butyl ester hydrochloride, CAS 1791-13-5) |
| Quantified Difference | Opposite stereochemical configuration (R vs. S) |
| Conditions | Solid-phase peptide synthesis; in vivo peptide stability assays |
Why This Matters
Sourcing the D-enantiomer ensures correct stereochemistry for target peptides, preventing total loss of biological activity due to epimerization.
